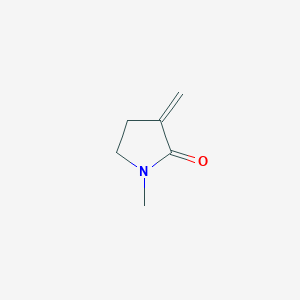
Dimethyl (R)-2-methylglutarate
Overview
Description
Dimethyl (R)-2-methylglutarate is a chemical compound that belongs to the class of organic compounds known as alpha-keto acids and derivatives. It is also known as (R)-2-methylglutaric acid dimethyl ester and is commonly used in scientific research as a reagent for the synthesis of other organic compounds.
Mechanism of Action
The mechanism of action of Dimethyl (R)-2-methylglutarate is not fully understood. However, it is believed to act as a chiral building block in the synthesis of other organic compounds. It is also believed to have an effect on the metabolism of fatty acids in the body.
Biochemical and Physiological Effects:
Dimethyl (R)-2-methylglutarate has been shown to have an effect on the metabolism of fatty acids in the body. It has been shown to increase the expression of genes involved in fatty acid oxidation and decrease the expression of genes involved in fatty acid synthesis. It has also been shown to have an effect on the expression of genes involved in glucose metabolism.
Advantages and Limitations for Lab Experiments
One of the advantages of using Dimethyl (R)-2-methylglutarate in lab experiments is that it is a chiral building block that can be used to synthesize a wide range of organic compounds. It is also relatively easy to synthesize and is commercially available. However, one of the limitations of using Dimethyl (R)-2-methylglutarate is that it may have an effect on the metabolism of fatty acids in the body, which may complicate the interpretation of experimental results.
Future Directions
There are several future directions for the use of Dimethyl (R)-2-methylglutarate in scientific research. One direction is the synthesis of new chiral building blocks for the pharmaceutical industry. Another direction is the synthesis of natural products, such as alkaloids and terpenoids, for use in drug discovery. Additionally, the effect of Dimethyl (R)-2-methylglutarate on the metabolism of fatty acids in the body could be further investigated to better understand its physiological effects.
Scientific Research Applications
Dimethyl (R)-2-methylglutarate is widely used in scientific research as a reagent for the synthesis of other organic compounds. It is used in the synthesis of chiral building blocks, which are important in the pharmaceutical industry. It is also used in the synthesis of natural products, such as alkaloids and terpenoids. Dimethyl (R)-2-methylglutarate is also used as a starting material for the synthesis of biologically active compounds, such as anti-cancer agents and anti-inflammatory agents.
properties
IUPAC Name |
dimethyl (2R)-2-methylpentanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O4/c1-6(8(10)12-3)4-5-7(9)11-2/h6H,4-5H2,1-3H3/t6-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWKKRUNHAVNSFW-ZCFIWIBFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(=O)OC)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCC(=O)OC)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301277940 | |
| Record name | 1,5-Dimethyl (2R)-2-methylpentanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301277940 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dimethyl (R)-2-methylglutarate | |
CAS RN |
33514-22-6 | |
| Record name | 1,5-Dimethyl (2R)-2-methylpentanedioate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=33514-22-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,5-Dimethyl (2R)-2-methylpentanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301277940 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dimethyl (R)-2-methylglutarate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.851 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















